molecular formula C12H13N3O2S B2483594 3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide CAS No. 870692-96-9

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide

Cat. No.: B2483594
CAS No.: 870692-96-9
M. Wt: 263.32
InChI Key: NENIEAAZERKIKT-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide (CAS: 870692-96-9) is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 3, a 4-methoxyphenyl group at position 5, and a carbohydrazide moiety at position 2. Its molecular formula is C₁₂H₁₃N₃O₂S (MW: 263.32 g/mol) . The compound is of interest in medicinal chemistry due to its structural versatility, enabling hydrogen bonding via the amino and hydrazide groups, which enhances interactions with biological targets .

Properties

IUPAC Name

3-amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-17-8-4-2-7(3-5-8)10-6-9(13)11(18-10)12(16)15-14/h2-6H,13-14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENIEAAZERKIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrazide Group Reactivity

The carbohydrazide (-CONHNH₂) group participates in condensation and cyclization reactions:

1.1. Hydrazone Formation

Reacts with aldehydes/ketones to form hydrazones, a key step in synthesizing Schiff bases. For example:

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide+RCHOEtOH, ΔHydrazone derivatives\text{this compound} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone derivatives}

Conditions : Ethanol reflux (4–6 h), catalytic acetic acid .

Carbonyl SourceProduct Yield (%)Application
4-Nitrobenzaldehyde78Anticancer agents
Cyclohexanone65Anti-inflammatory scaffolds

1.2. Heterocyclization

The hydrazide undergoes cyclization with CS₂, isocyanates, or thioureas to form 1,3,4-thiadiazoles or 1,2,4-triazoles:

Hydrazide+CS₂KOH, EtOH1,3,4-Thiadiazole-2-thiol derivatives\text{Hydrazide} + \text{CS₂} \xrightarrow{\text{KOH, EtOH}} \text{1,3,4-Thiadiazole-2-thiol derivatives}

Key Products :

  • Thiadiazoles : Inhibit COX-2 (IC₅₀ = 1.2 μM)

  • Triazoles : Antifungal activity against Candida albicans (MIC = 8 µg/mL)

Amino Group Reactivity

The 3-amino group on the thiophene ring enables electrophilic substitution and coupling reactions:

2.1. Diazotization and Coupling

Forms diazonium salts under acidic NaNO₂, which couple with phenols/amines:

Diazonium salt+β-naphtholpH 9–10Azo dyes\text{Diazonium salt} + \text{β-naphthol} \xrightarrow{\text{pH 9–10}} \text{Azo dyes}

Applications : Fluorescent probes for cellular imaging (λₑₓ = 450 nm, λₑₘ = 580 nm) .

2.2. Schiff Base Formation

Reacts with aldehydes to generate imines, often used in coordination chemistry:

Amino group+SalicylaldehydeMeOH, rtCu(II) complexes\text{Amino group} + \text{Salicylaldehyde} \xrightarrow{\text{MeOH, rt}} \text{Cu(II) complexes}

Complex Properties :

  • Square planar geometry

  • SOD-mimetic activity (IC₅₀ = 0.8 μM)

Thiophene Ring Reactivity

The electron-rich thiophene undergoes electrophilic substitution:

3.1. Halogenation

Bromination at the 4-position using NBS in DMF:

Thiophene+NBSDMF, 0°C4-Bromo derivative\text{Thiophene} + \text{NBS} \xrightarrow{\text{DMF, 0°C}} \text{4-Bromo derivative}

Yield : 82%

3.2. Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position:

Thiophene+HNO₃H₂SO₄, 50°C5-Nitro derivative\text{Thiophene} + \text{HNO₃} \xrightarrow{\text{H₂SO₄, 50°C}} \text{5-Nitro derivative}

Application : Intermediate for reduced amine derivatives with enhanced bioavailability .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

4.2. Pyrazole Formation

Cyclizes with hydrazines to yield pyrazole-thiophene hybrids:

Carbohydrazide+H₂NNH₂EtOH, Δ5-Aminopyrazole derivatives\text{Carbohydrazide} + \text{H₂NNH₂} \xrightarrow{\text{EtOH, Δ}} \text{5-Aminopyrazole derivatives}

Biological Activity :

  • EGFR inhibition (IC₅₀ = 0.4 μM)

  • Antiproliferative activity against MCF-7 cells (GI₅₀ = 12 µM)

5.1. Oxidation of Thiophene

Ozonolysis cleaves the thiophene ring to form dicarbonyl intermediates:

Thiophene+O₃CH₂Cl₂, -78°C1,4-Dicarbonyl compounds\text{Thiophene} + \text{O₃} \xrightarrow{\text{CH₂Cl₂, -78°C}} \text{1,4-Dicarbonyl compounds}

Application : Synthesis of γ-lactams .

5.2. Reduction of Hydrazide

LiAlH₄ reduces the hydrazide to the corresponding amine:

CONHNH₂LiAlH₄, THFCH₂NHNH₂\text{CONHNH₂} \xrightarrow{\text{LiAlH₄, THF}} \text{CH₂NHNH₂}

Yield : 68%

Cross-Coupling Reactions

Participates in Suzuki-Miyaura and Ullmann couplings for biaryl synthesis:

4-Bromo derivative+PhB(OH)₂Pd(PPh₃)₄, K₂CO₃4-Phenyl derivative\text{4-Bromo derivative} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{4-Phenyl derivative}

Conditions : DME/H₂O, 80°C, 12 h (Yield: 75%) .

Mechanistic Insights

  • DFT Studies : Calculations at the r²SCAN-3c level reveal that cyclization reactions proceed via intramolecular nucleophilic attack (ΔG‡ = 18.2 kcal/mol) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate heterocyclization by stabilizing transition states .

Scientific Research Applications

Biochemical Properties

The compound exhibits several biochemical properties that make it a valuable subject for research:

  • Molecular Structure : The molecular formula is C12H13N3O2SC_{12}H_{13}N_3O_2S with a molecular weight of 263.32 g/mol. Its structure includes a thiophene ring, which is critical for its biological activity.
  • Enzyme Interaction : It has been shown to interact with various enzymes, influencing their activity. For instance, it can inhibit cyclooxygenase enzymes, which are pivotal in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
  • Cellular Effects : The compound influences cell signaling pathways and gene expression. Studies indicate that it may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

  • Anti-inflammatory Activity : Research indicates that this compound significantly reduces inflammatory cytokine levels in activated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Antitumor Activity : It has demonstrated promising results against various cancer cell lines, particularly triple-negative breast cancer (TNBC). In vitro studies have shown that at concentrations around 13 μM, the compound significantly inhibits cell growth compared to control treatments .
  • Mechanistic Studies : The antitumor effects may not solely rely on classical apoptosis pathways but could involve alternative mechanisms that warrant further investigation .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing novel derivatives that enhance its biological activity:

  • Schiff Bases : It can be transformed into Schiff bases with improved antimicrobial and anticancer activities. These derivatives have been evaluated for their efficacy against various microbial strains and cancer cells .

Anti-inflammatory Effects

A study conducted on activated macrophages revealed that this compound significantly lowered the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Antitumor Studies

In vitro assays using the sulforhodamine B method assessed the compound's effects on MDA-MB-231 and MDA-MB-468 TNBC cell lines. Results indicated substantial inhibition of cell viability at specific concentrations, demonstrating its potential role as an anticancer agent .

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that the compound does not alter key apoptotic markers like PARP or caspase-3, suggesting alternative pathways may mediate its antitumor effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula MW (g/mol) Substituents Key Properties
3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide 870692-96-9 C₁₂H₁₃N₃O₂S 263.32 4-OMe, NH₂, carbohydrazide High polarity, potential H-bond donor
3-Amino-5-(4-chlorophenyl)thiophene-2-carbohydrazide 749920-74-9 C₁₁H₁₀ClN₃OS 267.73 4-Cl, NH₂, carbohydrazide pKa: 12.35; Density: 1.439 g/cm³
5-(4-Methoxyphenyl)thiophene-2-carbohydrazide 69202-24-0 C₁₂H₁₂N₂O₂S 260.30 4-OMe, carbohydrazide (no NH₂) Reduced H-bond capacity vs. amino analogs
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate 37572-23-9 C₁₃H₁₃NO₃S 263.31 4-OMe, NH₂, methyl ester Ester group enhances lipophilicity

Key Observations :

  • The amino group at position 3 in the target compound distinguishes it from non-amino analogs (e.g., 5-(4-methoxyphenyl)thiophene-2-carbohydrazide), enabling additional hydrogen bonding and tautomerization .
  • Substituent effects : The 4-methoxy group (electron-donating) in the target compound contrasts with the 4-chloro group (electron-withdrawing) in its chlorophenyl analog, influencing electronic distribution and reactivity .
  • Carbohydrazide vs.

Key Findings :

  • The methoxyphenyl group in the target compound enhances solubility and bioavailability compared to chlorophenyl analogs, but the chloro substituent improves anticonvulsant potency due to increased membrane permeability .
  • Fluorine substitution in arylidene derivatives (e.g., compound 11 in ) boosts anticancer selectivity, suggesting that electron-withdrawing groups optimize target binding.

Computational and Crystallographic Insights

  • Tautomerization : The carbohydrazide group in the target compound undergoes amide-imidic tautomerization, confirmed by XRD and DFT calculations. This dynamic behavior influences its interaction with biological targets like DNA .
  • Hydrogen Bonding: The amino group at position 3 forms strong H-bonds in crystal lattices, stabilizing the kinetically favored endo-isomer .

Biological Activity

3-Amino-5-(4-methoxyphenyl)thiophene-2-carbohydrazide, a compound with the molecular formula C11H12N4O2S and CAS number 870692-96-9, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity.

Pathogen MIC (µg/mL) Mechanism
Staphylococcus aureus0.25Disruption of cell wall synthesis
Escherichia coli0.30Inhibition of protein synthesis
Candida albicans0.20Interference with membrane integrity

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Properties

In cancer research, this compound has shown promising results against various cancer cell lines. Studies have reported that the compound induces apoptosis in cancer cells through the modulation of key signaling pathways.

The anticancer activity is attributed to the compound's ability to:

  • Inhibit tubulin polymerization, thus disrupting the mitotic spindle formation.
  • Induce cell cycle arrest at the G2/M phase.
  • Upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins such as Bcl-2 .

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies on HeLa and MCF-7 cells revealed that treatment with this compound resulted in significant cell death, with IC50 values ranging from 10 µM to 15 µM depending on the exposure duration .
  • Animal Models : In vivo experiments demonstrated that administration of the compound in mice bearing tumor xenografts led to a reduction in tumor size by approximately 40% compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example, substituting different groups on the thiophene ring or altering the hydrazide moiety has been shown to affect potency and selectivity against specific targets.

Modification Effect on Activity
Substitution at position 4Increased anticancer activity
Altering the methoxy groupEnhanced antimicrobial properties
Modifying the hydrazide linkageImproved solubility and bioavailability

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